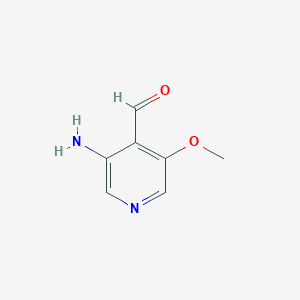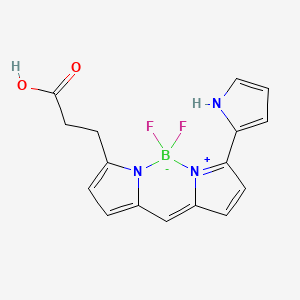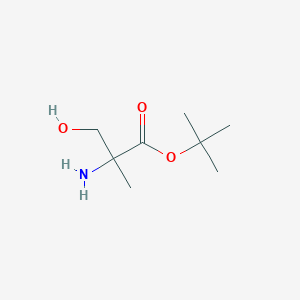
Tert-butyl 2-amino-3-hydroxy-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-amino-3-hydroxy-2-methylpropanoate is an organic compound that belongs to the class of amino acids and derivatives It is characterized by the presence of a tert-butyl ester group, an amino group, and a hydroxyl group attached to a central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3-hydroxy-2-methylpropanoate typically involves the reaction of tert-butyl 2-amino-2-methylpropanoate with appropriate reagents to introduce the hydroxyl group. One common method involves the use of tert-butylamine and tert-butylphthalimide, followed by hydrogenolysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-3-hydroxy-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction reactions and methanesulfonyl chloride for substitution reactions . The conditions for these reactions typically involve low temperatures and the use of solvents such as methanol and dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a carbonyl compound, while reduction of the amino group can produce an amine derivative .
Scientific Research Applications
Tert-butyl 2-amino-3-hydroxy-2-methylpropanoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3-hydroxy-2-methylpropanoate involves its interaction with specific molecular targets and pathways. For example, the compound can act as an inhibitor of enzymes such as calmodulin, which plays a role in regulating various cellular processes through calcium-binding . The presence of the hydroxyl and amino groups allows the compound to participate in hydrogen bonding and other interactions that influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound shares a similar structure but has a phenyl group instead of a methyl group.
tert-Butyl α-hydroxyisobutyrate: This compound has a similar tert-butyl ester group and hydroxyl group but lacks the amino group.
Uniqueness
Tert-butyl 2-amino-3-hydroxy-2-methylpropanoate is unique due to the presence of both the amino and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a variety of chemical reactions and interactions, making it a valuable intermediate in organic synthesis and a potential candidate for therapeutic applications .
Properties
Molecular Formula |
C8H17NO3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C8H17NO3/c1-7(2,3)12-6(11)8(4,9)5-10/h10H,5,9H2,1-4H3 |
InChI Key |
UZMCYCDJEWEHNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


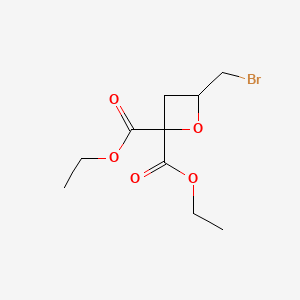
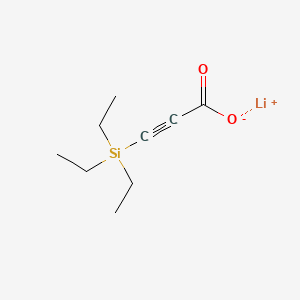
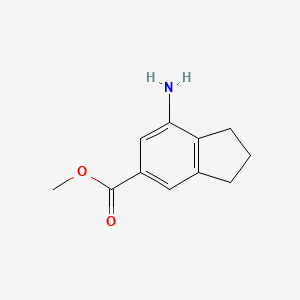
![4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B13491864.png)

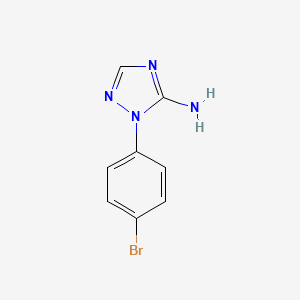

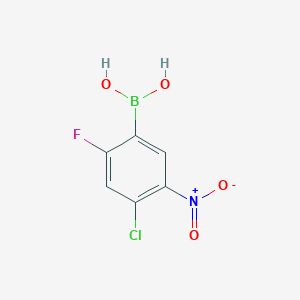
![(3aR,7aR)-2-Benzyl-7,7-difluorooctahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13491907.png)

![rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans](/img/structure/B13491920.png)
